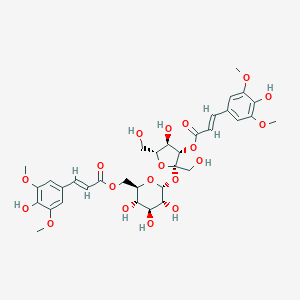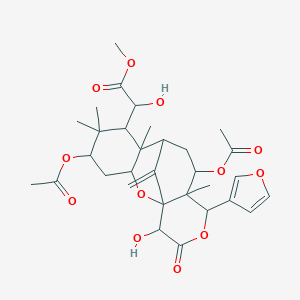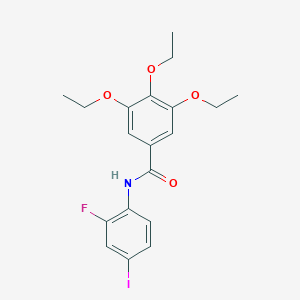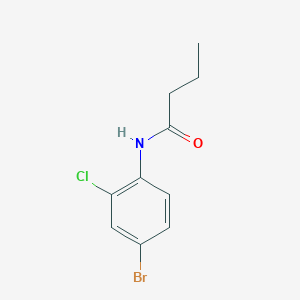
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide, also known as BIH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit pharmacological properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
作用機序
The mechanism of action of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. Additionally, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Moreover, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been found to improve cognitive function in animal models of Alzheimer's disease by reducing the levels of amyloid-beta peptides in the brain.
実験室実験の利点と制限
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has several advantages for lab experiments, including its high yield and cost-effectiveness. Moreover, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been shown to be stable under various conditions, making it a reliable compound for research purposes. However, one limitation of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for the research on 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide. One potential area of investigation is the development of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide and its potential use in the treatment of various diseases. Moreover, the use of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide in combination with other compounds, such as chemotherapy drugs, may enhance its therapeutic effects and reduce its limitations.
合成法
The synthesis of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide involves the reaction of 3-aminoindole with benzaldehyde and carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent under controlled conditions, and the product is purified through recrystallization. The yield of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide is generally high, making it a cost-effective compound for research purposes.
科学的研究の応用
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been found to have anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells. Moreover, 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
特性
CAS番号 |
135086-99-6 |
|---|---|
製品名 |
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide |
分子式 |
C16H24N2O2 |
分子量 |
278.31 g/mol |
IUPAC名 |
3-amino-N-[(E)-benzylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c17-14-12-8-4-5-9-13(12)19-15(14)16(21)20-18-10-11-6-2-1-3-7-11/h1-10,19H,17H2,(H,20,21)/b18-10+ |
InChIキー |
HUGCKINZKTZRGX-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)N |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)N |
同義語 |
2-BAICH 2-benzyliden-1-(3-aminoindol)-2-carbohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)




![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)